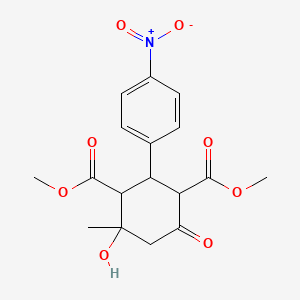![molecular formula C24H25N3O3 B4999417 N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4999417.png)
N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide, also known as ADP-355, is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is critical for the growth and survival of cancer cells, making ADP-355 a potential therapeutic agent for cancer treatment.
Mécanisme D'action
N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide inhibits the interaction between c-Myc and Max, which is critical for the transcriptional activity of c-Myc. This inhibition leads to the downregulation of c-Myc target genes, which are involved in cell growth and survival. The mechanism of action of this compound has been elucidated through biochemical and biophysical studies, as well as structural studies of the c-Myc/Max complex in complex with this compound.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in vitro and in vivo, including inhibition of tumor growth and metastasis. In addition, this compound has been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide is a highly specific inhibitor of the c-Myc/Max interaction, with minimal off-target effects. This specificity makes it a valuable tool for studying the role of c-Myc in cancer, as well as for developing new cancer therapies. However, the synthesis of this compound is complex and time-consuming, which may limit its availability for some research applications.
Orientations Futures
There are several potential future directions for the development and application of N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide. One area of interest is the combination of this compound with other anti-cancer agents, such as immunotherapy or targeted therapy. Another potential direction is the development of this compound analogs with improved pharmacokinetic properties or enhanced efficacy. Finally, this compound may have applications beyond cancer therapy, such as in the treatment of other diseases where c-Myc plays a role, such as neurodegenerative diseases or viral infections.
Conclusion:
This compound is a small molecule inhibitor of the c-Myc/Max interaction with potent anti-cancer effects. Its specificity and efficacy make it a valuable tool for studying the role of c-Myc in cancer and for developing new cancer therapies. Future research directions include combination therapy, analog development, and potential applications beyond cancer therapy.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide involves several steps, including the preparation of the starting materials and the coupling of the pyridazine and butanamide moieties. The synthesis has been described in detail in a patent application by the inventors of this compound (US20150133558A1).
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have demonstrated the efficacy of this compound in inhibiting the growth and survival of cancer cells, as well as its ability to sensitize cancer cells to other anti-cancer agents.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-5-22(24(30)25-19-10-8-18(9-11-19)17(4)28)27-23(29)13-12-21(26-27)20-14-15(2)6-7-16(20)3/h6-14,22H,5H2,1-4H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAJSNNHJGVKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)N2C(=O)C=CC(=N2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4999337.png)
![3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4999347.png)
![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B4999362.png)
![8-ethoxy-4-isopropyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4999364.png)
![3-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4999385.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B4999392.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-1-naphthylbenzenesulfonamide](/img/structure/B4999396.png)
![N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycine](/img/structure/B4999406.png)
![11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4999420.png)
![4-ethoxy-3-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4999426.png)
![5-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4999434.png)
![2-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4999440.png)

